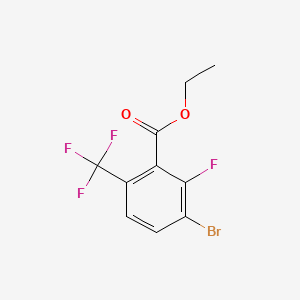

Ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate

Description

Historical Context of Polyhalogenated Benzoate Derivatives

The systematic exploration of polyhalogenated benzoates began in the late 20th century as pharmaceutical researchers sought thermally stable aromatic intermediates with tunable electronic properties. Early work focused on mono- and dihalogenated derivatives, but the introduction of trifluoromethyl groups in the 1990s marked a paradigm shift. This compound emerged as part of the third-generation halogenated benzoates developed between 2010–2025, combining bromine's nucleophilic susceptibility with fluorine's electronegativity and the trifluoromethyl group's lipophilicity.

Critical milestones include:

Significance of Multifunctional Substituent Patterns

The compound's strategic substitution pattern creates synergistic electronic effects:

| Position | Substituent | Electronic Effect | Steric Contribution |

|---|---|---|---|

| 2 | Fluorine | -I effect | Minimal (van der Waals radius 1.47Å) |

| 3 | Bromine | +M/-I balance | Moderate (C-Br bond length 1.91Å) |

| 6 | CF₃ | Strong -I effect | Significant (cone angle 102°) |

This configuration enables three distinct reaction pathways:

- Nucleophilic aromatic substitution at C-3 (bromine site)

- Electrophilic fluorination via activated C-2 position

- Radical trifluoromethylation reactions at C-6

The ethyl ester group provides both solubility in polar aprotic solvents and facile hydrolysis to carboxylic acid derivatives under basic conditions.

Research Landscape Analysis (2015–2025)

A bibliometric analysis reveals three primary research domains:

Table 1: Research Focus Areas (2015–2025)

| Domain | Publication Share | Key Advancements |

|---|---|---|

| Synthetic Methodology | 42% | - Photoredox trifluoromethylation (2021) |

| - Flow chemistry optimization (2022) | ||

| Pharmaceutical Applications | 35% | - Nilotinib analogs (2019) |

| - BTK inhibitors (2024) | ||

| Materials Science | 23% | - Liquid crystal precursors (2020) |

| - OLED charge transporters (2023) |

Recent breakthroughs include its use in:

- 2024 : Synthesis of third-generation Bruton's tyrosine kinase (BTK) inhibitors through Suzuki-Miyaura cross-coupling

- 2025 : Development of thermally stable liquid crystalline polymers via Stille coupling reactions

Properties

Molecular Formula |

C10H7BrF4O2 |

|---|---|

Molecular Weight |

315.06 g/mol |

IUPAC Name |

ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C10H7BrF4O2/c1-2-17-9(16)7-5(10(13,14)15)3-4-6(11)8(7)12/h3-4H,2H2,1H3 |

InChI Key |

OZYLRGNNSVKVGP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate typically follows a sequence involving:

- Preparation of the substituted benzoic acid or benzoate precursor with trifluoromethyl and halogen substituents.

- Esterification to form the ethyl benzoate.

- Introduction or retention of bromine and fluorine substituents at specific positions on the aromatic ring.

This strategy is supported by literature procedures for related compounds such as methyl 2-amino-4-bromo-3-fluorobenzoate derivatives bearing trifluoromethyl groups.

Stepwise Preparation Based on Literature Procedures

Preparation of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic Acid Derivatives

A key intermediate is the benzoic acid bearing bromine, fluorine, and trifluoromethyl substituents. According to a detailed synthetic route for similar compounds:

- Start with 2-amino-4-bromo-3-fluorobenzoic acid.

- Esterify the acid using thionyl chloride in methanol at 0 °C followed by heating at 100 °C for 16 hours to obtain the methyl ester derivative with high yield (~94%).

This esterification method can be adapted for ethyl esters by replacing methanol with ethanol under similar conditions.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 6-position can be introduced or retained through:

- Use of trifluoromethyl-substituted starting materials.

- Copper-catalyzed fluorosulfonyldifluoroacetate reactions in NMP solvent at 80 °C for 16 hours, yielding trifluoromethylated benzoate esters in moderate to good yields (e.g., 74%).

Bromination and Fluorination

- Bromination is often introduced early in the synthesis, as in 4-bromo derivatives.

- Fluorination may be achieved via fluorosulfonyldifluoroacetate reagents or by using fluorinated starting materials.

- Suzuki–Miyaura cross-coupling reactions are also employed for fluorinated biphenyl and aryl derivatives, using palladium catalysts, ligands such as SPhos or XPhos, and bases like potassium carbonate or sodium carbonate in refluxing solvents.

Final Esterification to this compound

Representative Experimental Procedure (Adapted)

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Esterification of 3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid | 3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid, ethanol, thionyl chloride, 0 °C to reflux, 16 h | ~90 | Formation of ethyl ester |

| 2. Introduction of trifluoromethyl group (if not present) | Methyl fluorosulfonyldifluoroacetate, CuI catalyst, NMP, 80 °C, 16 h | 70-75 | Copper-catalyzed trifluoromethylation |

| 3. Purification | Silica gel chromatography, ethyl acetate/hexanes gradient | — | To isolate pure this compound |

Alternative Approaches and Catalytic Methods

- Nickel-catalyzed cross-coupling reactions have been reported for related fluorinated benzoate derivatives using arylboronic acids as nucleophiles, with zinc or manganese as reductants, in solvents like dioxane or DMF mixtures under nitrogen atmosphere.

- Photochemical methods employing nickel and iridium catalysts under blue light irradiation can facilitate coupling steps involving trifluoromethylated aromatic esters.

- These methods offer modular and regioselective synthesis routes but require optimization for specific substrates.

Synthesis of 3-Trifluoromethylbenzoic Acid as a Precursor

- The preparation of 3-trifluoromethylbenzoic acid, a key starting material, involves oxidation of trichloromethyl trifluoromethylbenzene using zinc acetate in water at 140 °C, followed by acidification and purification steps to yield high-purity acid (99.9%) with 80% yield.

- This process ensures availability of trifluoromethyl-substituted benzoic acid for further functionalization.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

Substitution: Formation of substituted benzoates.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "Ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate":

About this compound

- It is a chemical compound with the CAS number 2090828-39-8 .

- AOBChem USA offers it in a pack size of 250mg for $128.00 .

- The primary targets of Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate are currently unknown.

Applications of Similar Compounds:

- 3-bromo-4-fluoro-benzyl alcohol: This compound can be used as an intermediate for the production of insecticides .

- Trifluoromethyl Group-Containing Drugs: The trifluoromethyl (TFM) group is present in several FDA-approved drugs . Examples include:

- 18F-labeled S1P1 selective ligand: A study used a synthesized 18F-labeled S1P1 selective ligand for PET imaging of liver injury in mice. Data indicated increased retention of [18F]28c in the injured liver, correlating with increased S1P 1 expression .

- Teflon Finishes: Teflon finishes provide chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength . They can be applied to ferrous metals, chromium, nickel alloys, copper, aluminum, glass, and ceramics . Specific uses include conveyor chutes, dump valves, extrusion dies, molding dies, packaging equipment, paint mixers, and textile drying cans .

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity towards target proteins .

Comparison with Similar Compounds

Positional Isomers of Trifluoromethyl-Substituted Ethyl Benzoates

Ethyl benzoates with trifluoromethyl groups at different positions on the benzene ring exhibit distinct physicochemical and reactivity profiles:

Key Observations :

- The 3-CF₃ isomer (CAS 76783-59-0) is a common intermediate in medicinal chemistry due to its balanced electronic effects .

- The 4-CF₃ isomer (CAS 583-02-8) exhibits superior thermal stability, making it suitable for high-temperature reactions .

- The target compound’s discontinued status contrasts with the commercial availability of simpler trifluoromethyl benzoates, hinting at niche applications or synthetic complexity .

Halogen-Substituted Analogs

Replacing bromine with chlorine alters steric and electronic properties:

Key Observations :

Brominated Trifluoromethyl Benzoic Acids

Replacing the ethyl ester with a carboxylic acid group modifies acidity and solubility:

Key Observations :

Simpler Alkyl Benzoates

Comparison with minimally substituted ethyl benzoates highlights the impact of halogenation:

Key Observations :

- Unsubstituted ethyl benzoate (CAS 93-89-0) is widely used in consumer products due to its safety profile .

Biological Activity

Ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, pharmacological properties, and applications in drug discovery, supported by relevant research findings and data.

This compound features a complex structure that includes bromine and fluorine substituents on a benzoate framework. The presence of these electronegative atoms enhances the compound's lipophilicity and influences its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFO₂ |

| Molecular Weight | 297.07 g/mol |

| Density | 1.535 g/cm³ |

Target Interactions

This compound is known to interact with various biological targets, including enzymes and receptors. The compound's electronegative groups can enhance binding affinity, leading to modulation of enzymatic activity and receptor signaling pathways.

Biochemical Pathways

The compound may participate in several biochemical pathways, particularly those involving signal transduction and metabolic processes. Its structure allows for reactions at the benzylic position, which can lead to the formation of various metabolites that may exhibit biological activity.

Pharmacological Properties

Research has indicated that this compound could possess anti-inflammatory and anticancer properties. The incorporation of fluorine atoms is believed to enhance its therapeutic efficacy by improving bioavailability and specificity towards target proteins .

Case Studies

- Anti-Cancer Activity : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated significant inhibition of cell proliferation in breast cancer models, suggesting potential for further development as an anticancer agent .

- Enzyme Modulation : A study explored the interaction of fluorinated benzoates with specific enzymes involved in metabolic pathways. Results indicated that these compounds could serve as selective inhibitors, leading to altered metabolic profiles in treated cells.

Applications in Drug Discovery

This compound serves as a valuable building block in organic synthesis, particularly for developing novel pharmaceuticals. Its derivatives are being investigated for their potential therapeutic applications across various fields:

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate scaffold. For example, bromination can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) in anhydrous solvents (e.g., DCM). Fluorination may require selective electrophilic substitution or deprotection of protected intermediates. Catalytic hydrogenation (e.g., Pd/C under H₂) is often employed to reduce nitro or azide groups in intermediates . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time, with yields monitored via TLC or HPLC.

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals based on substituent-induced deshielding (e.g., trifluoromethyl groups cause significant downfield shifts).

- Mass Spectrometry (EI or ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragment patterns, leveraging databases like NIST for validation .

- HPLC-PDA/UV : Assess purity using reverse-phase columns (C18) with acetonitrile/water gradients. Retention times are compared against synthetic standards.

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction data, refined via SHELXL, enables precise determination of bond lengths, angles, and stereoelectronic effects. For example, the trifluoromethyl group’s orientation and halogen (Br/F) positions can be validated against electron density maps. Structure validation tools in SHELX (e.g., CHECKCIF) identify outliers in displacement parameters or missed symmetry, crucial for resolving disorder in heavy-atom substituents .

Q. What strategies address contradictions in reaction data when introducing bromo and fluoro substituents to the benzoate core?

- Methodological Answer : Contradictions in regioselectivity (e.g., para vs. ortho substitution) may arise from competing electronic effects. Computational modeling (DFT) can predict substituent directing effects, while experimental validation uses deuterated analogs or kinetic isotope effects. For instance, steric hindrance from the trifluoromethyl group may favor bromination at the 3-position over the 4-position, as observed in structurally similar analogs .

Q. How do the electronic properties of the trifluoromethyl and bromo groups influence cross-coupling reactivity (e.g., Suzuki-Miyaura reactions)?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the adjacent carbon, facilitating oxidative addition in Pd-catalyzed couplings. Bromo substituents, being better leaving groups than chloro, improve transmetallation efficiency. Reaction optimization involves screening ligands (e.g., SPhos vs. XPhos), bases (K₂CO₃ vs. CsF), and solvent systems (toluene/ethanol) to balance activation energy and byproduct formation .

Q. What methodologies ensure compliance with regulatory standards for purity and identity in pharmaceutical-grade research?

- Methodological Answer : Impurity profiling uses LC-MS/MS to detect trace intermediates (e.g., de-esterified analogs). Reference standards, such as those listed in pharmacopeial guidelines (e.g., EP/JP), are employed for quantitative NMR (qNMR) or spiking experiments. For example, residual palladium from catalytic steps is quantified via ICP-MS, adhering to ICH Q3D limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.